molecular formula C42H86Cl7N7O29 B3029502 Chitoheptaose 7-hydrochloride CAS No. 68232-35-9

Chitoheptaose 7-hydrochloride

Cat. No.: B3029502
CAS No.: 68232-35-9
M. Wt: 1401.3 g/mol
InChI Key: XILROFQEQZNQLF-PHLWITABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitoheptaose 7-hydrochloride is a synthetic, complex carbohydrate derived from chitosan, a biopolymer obtained through the deacetylation of chitin. Chitin is a natural polymer found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. This compound is known for its high purity and is used primarily in research settings .

Biochemical Analysis

Biochemical Properties

Chitoheptaose 7-hydrochloride has been found to interact with various biomolecules in biochemical reactions. It functions as an immunomodulator, effectively regulating immune responses and fortifying the body’s defense mechanisms

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to enhance the growth and photosynthesis parameters of wheat seedlings . In a rat myocarditis model, it was observed to improve cardiac parameters, inflammatory cytokines, oxidative factors, and apoptotic factors .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it has been found to have antioxidant, anti-inflammatory, and antiapoptotic activities . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a rat myocarditis model, it showed significant therapeutic effects by improving cardiac parameters, inflammatory cytokines, oxidative factors, and apoptotic factors . Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Chemical Reactions Analysis

Types of Reactions

Chitoheptaose 7-hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong acids for hydrolysis, oxidizing agents for oxidation, and reducing agents for reduction . The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of chitoheptaose, which can be used in different scientific and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chitoheptaose 7-hydrochloride is unique due to its longer chain length, which enhances its biological activities compared to shorter chitooligosaccharides. Its high purity and specific synthesis methods also make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;heptahydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H79N7O29.7ClH/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37;;;;;;;/h8-42,50-65H,1-7,43-49H2;7*1H/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+;;;;;;;/m1......./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILROFQEQZNQLF-PHLWITABSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H86Cl7N7O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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